Cas no 1111129-23-7 (5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde)
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
- MFCD11877744
- DTXSID30685086
- 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
- 4-(2-FLUORO-5-METHYLPHENYL)-2-FORMYLPHENOL
- 4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%
- 1111129-23-7
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- MDL: MFCD11877744
- Inchi: 1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
- InChI Key: UKTQCSCPACAXJK-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 230.07430775g/mol
- Monoisotopic Mass: 230.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320734-5 g |
4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |
1111129-23-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320734-5g |
4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |
1111129-23-7 | 95% | 5g |
€1159.00 | 2025-04-22 |
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde Suppliers
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
Introduction to 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde (CAS No. 1111129-23-7)
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde, identified by its CAS number 1111129-23-7, is a significant compound in the field of pharmaceutical chemistry. This aromatic aldehyde features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both fluoro and methyl substituents on the benzene ring introduces specific electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The compound’s< strong> hydroxybenzaldehyde backbone is particularly noteworthy, as aldehydes are well-documented intermediates in organic synthesis and play a crucial role in the development of various therapeutic agents. The combination of these functional groups suggests that 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde may exhibit desirable pharmacological properties, such as enhanced binding affinity to biological targets or improved metabolic stability.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. The< strong>fluoro substituent, in particular, is known to increase lipophilicity, reduce metabolic clearance, and improve binding interactions with proteins. These attributes have made fluorinated compounds highly sought after in the pharmaceutical industry. The incorporation of a< strong>methyl group further fine-tunes the electronic distribution around the benzene ring, potentially influencing the compound’s reactivity and biological activity.
Current research in medicinal chemistry increasingly focuses on identifying novel scaffolds that can be modified to develop next-generation therapeutics. The< strong>hydroxybenzaldehyde moiety is a versatile building block that can be further functionalized through various chemical transformations, such as condensation reactions, oxidation, or reduction. This flexibility allows chemists to explore diverse structural modifications and optimize the compound’s pharmacological properties for specific therapeutic applications.
The synthesis of 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug development.
Evidence from recent studies suggests that derivatives of< strong>hydroxybenzaldehyde exhibit promising biological activities across multiple therapeutic areas. For instance, some analogs have shown inhibitory effects on enzymes involved in inflammatory pathways or have demonstrated antimicrobial properties. The unique combination of substituents in 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde positions it as a potential candidate for further exploration in these contexts.
The< strong>fluoro- and< strong>methyl-substituted benzene ring imparts specific steric and electronic characteristics that can influence molecular recognition processes. This has led researchers to investigate its interactions with various biological targets, including enzymes and receptors. Computational modeling techniques have been particularly useful in predicting how these structural features affect binding affinity and selectivity, providing insights into the compound’s potential pharmacological profile.
In conclusion, 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde (CAS No.< strong>1111129-23-7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural composition, featuring both< strong>fluoro and< strong>methyl substituents on a< strong>hydroxybenzaldehyde scaffold, makes it a valuable tool for developing novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in medicinal chemistry.
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